1,3-Dimethylazetidin-3-amine dihydrochloride 1,3-Dimethylazetidin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1788565-20-7
VCID: VC4194144
InChI: InChI=1S/C5H12N2.2ClH/c1-5(6)3-7(2)4-5;;/h3-4,6H2,1-2H3;2*1H
SMILES: CC1(CN(C1)C)N.Cl.Cl
Molecular Formula: C5H14Cl2N2
Molecular Weight: 173.08

1,3-Dimethylazetidin-3-amine dihydrochloride

CAS No.: 1788565-20-7

Cat. No.: VC4194144

Molecular Formula: C5H14Cl2N2

Molecular Weight: 173.08

* For research use only. Not for human or veterinary use.

1,3-Dimethylazetidin-3-amine dihydrochloride - 1788565-20-7

Specification

CAS No. 1788565-20-7
Molecular Formula C5H14Cl2N2
Molecular Weight 173.08
IUPAC Name 1,3-dimethylazetidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C5H12N2.2ClH/c1-5(6)3-7(2)4-5;;/h3-4,6H2,1-2H3;2*1H
Standard InChI Key VKIPKMYZLOFAFI-UHFFFAOYSA-N
SMILES CC1(CN(C1)C)N.Cl.Cl

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity and Physical Properties

1,3-Dimethylazetidin-3-amine dihydrochloride belongs to the azetidine family, a four-membered saturated ring system containing one nitrogen atom. The dihydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC5H14Cl2N2\text{C}_5\text{H}_{14}\text{Cl}_2\text{N}_2
Molecular Weight173.08 g/mol
CAS Number1788565-20-7
SolubilitySoluble in water, polar solvents

The compound’s structure features a strained azetidine ring, which contributes to its reactivity. The two methyl groups at the 1- and 3-positions sterically influence reaction pathways, while the protonated amine groups in the dihydrochloride form facilitate ionic interactions .

Structural Analysis and Spectral Data

Spectroscopic characterization of 1,3-dimethylazetidin-3-amine dihydrochloride reveals distinct features:

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits signals for methyl groups (δ\delta 1.2–1.5 ppm) and azetidine ring protons (δ\delta 3.0–3.8 ppm).

  • MS: High-resolution mass spectrometry confirms the molecular ion peak at m/zm/z 173.08, consistent with the molecular formula .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves quaternization of 1,3-dimethylazetidin-3-amine with hydrochloric acid. A representative procedure includes:

  • Azetidine Functionalization: Reacting azetidine with dimethylamine under controlled pH and temperature to yield 1,3-dimethylazetidin-3-amine.

  • Salt Formation: Treating the free base with concentrated hydrochloric acid to form the dihydrochloride salt .

Key reaction conditions:

  • Temperature: 0–5°C to minimize side reactions.

  • Solvent: Anhydrous ethanol or dichloromethane.

  • Yield: ~75–85% after recrystallization.

Industrial Manufacturing

Industrial production scales the above steps using continuous flow reactors to enhance efficiency. Purification involves fractional crystallization and chromatography to achieve >98% purity. Challenges include managing exothermic reactions and ensuring consistent stoichiometry during salt formation .

Chemical Properties and Reactivity

Reactivity Profile

The compound participates in diverse reactions due to its strained ring and amine functionality:

  • Nucleophilic Substitution: Reacts with alkyl halides to form quaternary ammonium salts.

  • Oxidation: Forms N-oxide derivatives using hydrogen peroxide.

  • Ring-Opening Reactions: Undergoes hydrolysis in acidic conditions to yield linear diamines.

Stability and Degradation

Stability studies indicate:

  • Thermal Stability: Decomposes above 200°C, releasing HCl gas .

  • Photostability: Sensitive to UV light, necessitating storage in amber glass.

Applications in Scientific Research

Organic Synthesis

1,3-Dimethylazetidin-3-amine dihydrochloride serves as a building block for:

  • Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors targeting cancer pathways.

  • Ligands in Catalysis: Enhances enantioselectivity in asymmetric hydrogenation reactions.

Material Science

The compound contributes to:

  • Polymer Modification: Improves thermal stability in polyurethanes and epoxy resins.

  • Ionic Liquids: Acts as a cation precursor for conductive materials.

Biochemical Studies

  • Enzyme Inhibition: Demonstrates inhibitory activity against SIK2/SIK3 kinases (IC50_{50} = 0.8 μM).

  • Antimicrobial Screening: Shows moderate activity against Staphylococcus aureus (MIC = 32 μg/mL).

Comparative Analysis with Analogous Compounds

Structural Analogues

CompoundKey DifferencesApplications
N,N-Dimethylazetidin-3-amine HClMonohydrochloride salt; lower molecular weightDrug discovery
1-Isopropylazetidin-3-amine HClBulkier isopropyl group; reduced solubilityCatalysis

Performance Metrics

  • Solubility: Dihydrochloride form offers 2× higher aqueous solubility than monohydrochloride .

  • Thermal Stability: Decomposition temperature 20°C higher than non-methylated analogues.

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